molecular formula C8H10N2O2 B2638208 2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro- CAS No. 1256806-94-6

2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-

Cat. No. B2638208
CAS RN: 1256806-94-6
M. Wt: 166.18
InChI Key: GUYZSLUBEWBVPM-UHFFFAOYSA-N
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Description

“2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-” is a heterocyclic compound . It has an empirical formula of C7H6N2O2 and a molecular weight of 150.13 . It is used in the synthesis of quinazolinbenzoxazine derivatives .


Molecular Structure Analysis

The molecular structure of “2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-” can be represented by the SMILES string O=C1COc2cccnc2N1 . More detailed structural analysis can be found in the referenced papers .


Chemical Reactions Analysis

The chemical reactions involving “2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-” are complex and involve multiple steps. Detailed information about these reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a melting point of 204-206 °C . More detailed physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and exploration of the pyrido[3,2-b][1,4]oxazine derivatives and their potential as scaffolds for bioactive compounds have been detailed. These compounds are synthesized through different approaches, including direct cyclization and Smiles rearrangement, demonstrating their versatility in organic synthesis and potential for drug development (Gyeonghyeon Gim et al., 2007).

Potential Applications in Drug Development

  • The chemical space around pyrido[3,2-b][1,4]oxazine derivatives has been explored for their potential in medicinal chemistry. These efforts include the synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, highlighting the structural diversity and potential pharmacological applications of these compounds (Axelle Arrault et al., 2002).

Novel Synthetic Routes

  • Innovative synthetic routes for pyrido[3,2-b][1,4]oxazine derivatives have been developed, such as a one-pot synthesis method. This approach underscores the efficiency and adaptability of synthetic strategies tailored to these heterocycles, potentially paving the way for the synthesis of a wide array of heterocyclic compounds with significant biological activity (Rakesh Kumar et al., 2011).

Exploration of Chemical Space

  • The exploration of unconquered chemical space related to bicyclic heteroaromatic rings, including pyrido[3,2-b][1,4]oxazine derivatives, has been discussed. This research highlights the ongoing efforts to synthesize and evaluate new heterocyclic compounds for their potential applications in biology and material science, indicating the broad interest and potential of these structures in scientific research (S. Thorimbert et al., 2018).

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid all personal contact, including inhalation, and to use personal protective equipment as required .

properties

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-5-6-1-2-7-8(10-6)9-3-4-12-7/h1-2,11H,3-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYZSLUBEWBVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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